molecular formula C15H18N4O B2883893 N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2380183-88-8

N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2883893
CAS No.: 2380183-88-8
M. Wt: 270.336
InChI Key: LFMYFNXSZIRYPH-UHFFFAOYSA-N
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Description

4-(Dimethylamino)phenyl isocyanate, also known as 4-isocyanato-N,N-dimethylaniline, is an organic building block containing an isocyanate group . It’s used in the synthesis of various complex organic compounds .


Synthesis Analysis

While specific synthesis methods for “N-[4-(Dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide” are not available, related compounds such as chalcones are synthesized using a variety of methods, including the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods and computational chemistry tools. For instance, the structure of a synthesized compound can be modeled using software like Gaussian09W and GaussView6.0.16 .


Chemical Reactions Analysis

Chemical reactions involving similar compounds can lead to the formation of cyclic aminimides and triazindiones, showcasing the compound’s versatility in undergoing cycloaddition reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 4-(Dimethylamino)phenyl isocyanate has a freezing point of 311.15K, a density of 1.1436g/cm^3, and a refractive index of 1.5600 .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For instance, Michler’s ketone, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .

Future Directions

The future directions in the study of such compounds could involve exploring their potential applications in various fields such as medicinal chemistry, dye and pigment production, and material science. Their potential as lead molecules for the discovery of new drugs could also be explored .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-10-11(2)16-9-17-14(10)15(20)18-12-5-7-13(8-6-12)19(3)4/h5-9H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMYFNXSZIRYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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